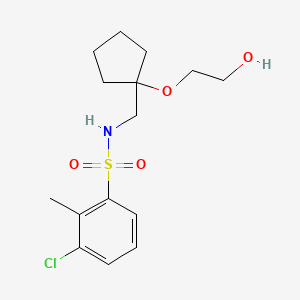
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClNO4S and its molecular weight is 347.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a novel compound with potential therapeutic applications. Its biological activity has been the subject of various studies, revealing insights into its mechanisms of action, efficacy, and safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. The specific structural features include:
- Chloro group : Enhances lipophilicity and may influence biological interactions.
- Cyclopentyl moiety : Potentially contributes to receptor binding and specificity.
- Hydroxyethoxy side chain : May improve solubility and stability.
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. Studies show that it disrupts bacterial cell wall synthesis, leading to cell lysis.
-
Anti-inflammatory Effects :
- In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory conditions.
-
Anticancer Properties :
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as an alternative treatment for antibiotic-resistant infections.
Case Study: Anti-inflammatory Mechanism
A research project focused on the anti-inflammatory properties revealed that treatment with this compound significantly decreased nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages by approximately 40% at a concentration of 50 µg/mL. This suggests its potential utility in managing inflammatory diseases such as rheumatoid arthritis.
Safety Profile
Toxicological assessments have indicated that this compound exhibits low cytotoxicity in normal human cell lines at therapeutic concentrations. However, further studies are required to fully elucidate its safety profile and potential side effects.
Properties
IUPAC Name |
3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQASTWYHPGGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














